molecular formula C25H20N4O3S B2372817 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide CAS No. 536707-33-2

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2372817
CAS No.: 536707-33-2
M. Wt: 456.52
InChI Key: AHKHNHASBZJPSB-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide” is a heterocyclic compound . Heterocyclic compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity . They are remarkably effective compounds both with respect to their biological and physiological functions .


Synthesis Analysis

The synthesis of similar compounds often involves a condensation reaction between indole, 4-methoxyphenylglyoxal, and 2-chloro acetamide derivatives . The synthetic utility of the prepared compound was demonstrated by condensation with 4-methoxybenzaldehyde . The advantages of this method include the employment of readily accessible starting materials, atom economy, process simplicity, and the easy isolation of the target products .


Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, thiophene and its substituted derivatives, which are similar to the given compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Alpha 1 Adrenoceptor Affinity

Research on derivatives of pyrimido[5,4-b]indole, including structures similar to the specified compound, has shown their potential as alpha 1 adrenoceptor ligands. These compounds have demonstrated high selectivity and potency in binding to alpha 1 adrenoceptors, indicating their relevance in studies related to alpha 1 adrenergic receptor activity (Russo et al., 1991).

Antimicrobial Activity

Some derivatives of pyrimido[5,4-b]indole have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. These studies suggest that such compounds, including the one , could have significant antimicrobial properties (Debnath & Ganguly, 2015).

Chemical Reactivity and Biological Evaluation

Further research has delved into the chemical behavior of certain pyrimido[5,4-b]indole derivatives and their potential use in synthesizing a variety of nitrogen heterocyclic compounds. These compounds have been evaluated for their biological activity, providing a basis for understanding the possible applications of the compound (Farouk, Ibrahim, & El-Gohary, 2021).

Corrosion Inhibition Effect

Spiropyrimidinethiones, which have a structural resemblance to the specified compound, have been studied for their role as corrosion inhibitors in certain solutions. These studies indicate that similar compounds might have applications in corrosion protection, particularly in metal preservation (Yadav, Sinha, Kumar, & Sarkar, 2015).

Anticancer and Antiviral Activities

Research on pyrazoline-substituted thiazolidinones, structurally related to the compound , has revealed their potential as anticancer and antiviral agents. This suggests that similar compounds, including the one being studied, might possess valuable therapeutic properties in the treatment of cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Future Directions

The synthesis and characterization of novel moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of similar compounds in medicinal chemistry research .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S/c1-32-18-13-11-17(12-14-18)29-24(31)23-22(19-9-5-6-10-20(19)27-23)28-25(29)33-15-21(30)26-16-7-3-2-4-8-16/h2-14,27H,15H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKHNHASBZJPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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